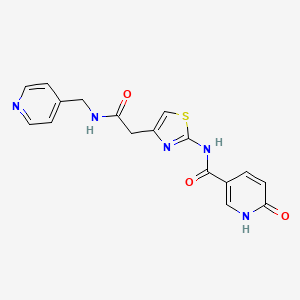

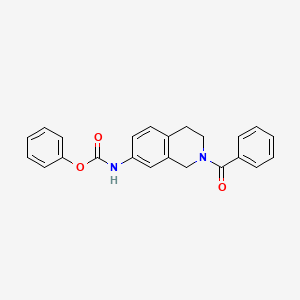

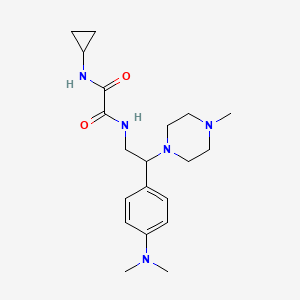

![molecular formula C12H12BrN3O2 B2435458 ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-34-8](/img/structure/B2435458.png)

ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is considered a privileged structure in medicinal chemistry .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is synthesized through various chemical reactions. For instance, a study by Pokhodylo and Obushak (2019) details the synthesis of a related compound using methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).

Chemical Reactions and Modifications

Zhang et al. (2009) describe the bromination of related triazole carboxylic acid ethyl esters, followed by a debrominative decarboxylation reaction, highlighting the chemical versatility of these compounds (Zhang, Su, Jiang, & Kuang, 2009).

Crystal Structure Analysis

The study of the crystal structure of similar compounds, as performed by Wang and Dong (2009), provides insights into the molecular configuration and intermolecular interactions of triazole derivatives (Wang & Dong, 2009).

Applications in Organic Synthesis

Building Blocks in Heterocyclic Synthesis

Compounds like ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate serve as building blocks in synthesizing various heterocyclic compounds, as demonstrated by Allin et al. (2005) in their synthesis of tri- and tetra-cyclic heterocycles using radical cyclisation reactions (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Microwave-Assisted Organic Synthesis (MAOS)

The use of MAOS for synthesizing triazole derivatives, as investigated by Insani, Wahyuningrum, and Bundjali (2015), showcases the compound's role in modern, efficient synthesis methods (Insani, Wahyuningrum, & Bundjali, 2015).

Palladium-Catalysed Arylation

Mokhtar et al. (2017) describe the successful preparation of aryl-triazoles via palladium-catalysed direct arylation, demonstrating the compound's utility in complex organic synthesis reactions (Mokhtar, Laidaoui, Abed, Soulé, & Doucet, 2017).

Miscellaneous Applications

Solid Phase Peptide Synthesis

Jiang, Davison, Tennant, and Ramage (1998) have designed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for application in solid-phase peptide synthesis, indicating the potential use of related triazole compounds in peptide chemistry (Jiang, Davison, Tennant, & Ramage, 1998).

Antiviral Evaluation

Jordão et al. (2009) conducted antiviral evaluations of N-amino-1,2,3-triazole derivatives, suggesting potential biomedical applications for these compounds (Jordão, Afonso, Ferreira, de Souza, Almeida, Beltrame, Paiva, Wardell, Wardell, Tiekink, Damaso, & Cunha, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .

Biochemical Pathways

Related compounds have been found to affect various pathways leading to their antileishmanial and antimalarial activities .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

properties

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTHAPLVFVRDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

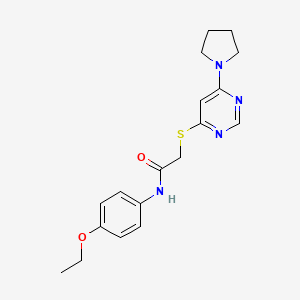

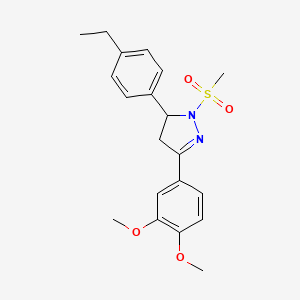

![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)

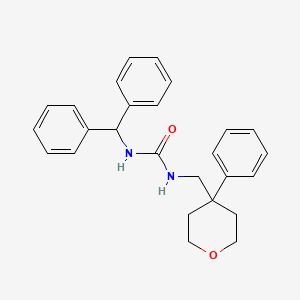

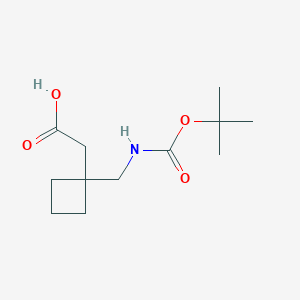

![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)

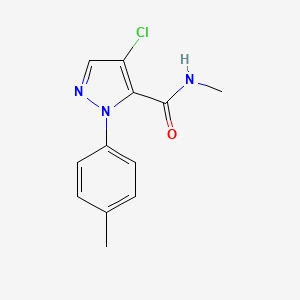

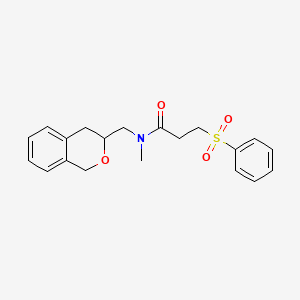

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)

![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)